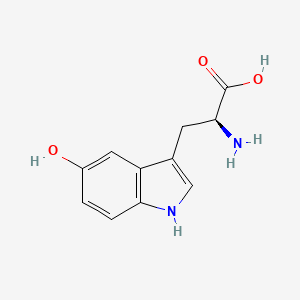

5-羟色胺

作用机制

奥西特立坦主要通过其转化为 5-羟色胺发挥作用。芳香族-L-氨基酸脱羧酶催化奥西特立坦脱羧为 5-羟色胺,然后 5-羟色胺作用于中枢神经系统的 5-羟色胺受体。 这种 5-羟色胺水平的升高与情绪改善、食欲降低和睡眠增强有关 .

科学研究应用

生化分析

Biochemical Properties

5-Hydroxy-L-tryptophan interacts with various enzymes, proteins, and other biomolecules. The rate-limiting enzyme tryptophan hydroxylase (TPH2) is responsible for converting L-tryptophan into 5-Hydroxy-L-tryptophan . The enzyme aromatic L-aromatic amino acid decarboxylase (AADC) is capable of converting 5-Hydroxy-L-tryptophan into serotonin .

Cellular Effects

5-Hydroxy-L-tryptophan has significant effects on various types of cells and cellular processes. It suppresses PD-L1 expression induced by interferon gamma (IFN-γ) in tumor cells, which leads to the activation of antitumor immune responses . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 5-Hydroxy-L-tryptophan involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is converted to serotonin by the enzyme aromatic L-aromatic amino acid decarboxylase (AADC), which is a key step in its mechanism of action .

Temporal Effects in Laboratory Settings

The effects of 5-Hydroxy-L-tryptophan change over time in laboratory settings. It has been observed that the 5-Hydroxy-L-tryptophan productivity of certain cells was significantly reduced at the late fermentation stage, while the production of L-tryptophan was increased along with the cell density and remained stable till the end of fermentation .

Dosage Effects in Animal Models

The effects of 5-Hydroxy-L-tryptophan vary with different dosages in animal models. For instance, in a study, treatment with 100 mg/kg 5-Hydroxy-L-tryptophan inhibited PD-L1 expression and exhibited an antitumor effect .

Metabolic Pathways

5-Hydroxy-L-tryptophan is involved in several metabolic pathways. It is derived from tryptophan, and the hydrogen atoms at the 5′-position on the benzene ring of tryptophan are replaced by hydroxyl groups . It is a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin .

Transport and Distribution

5-Hydroxy-L-tryptophan is transported and distributed within cells and tissues. It is produced by AADC-mediated conversion of 5-Hydroxy-L-tryptophan absorbed from the plasma and/or nerve fibers into serotonin .

Subcellular Localization

It is known that 5-Hydroxy-L-tryptophan is a precursor of the neurotransmitter serotonin and the amine hormone melatonin, which are involved in various physiological functions .

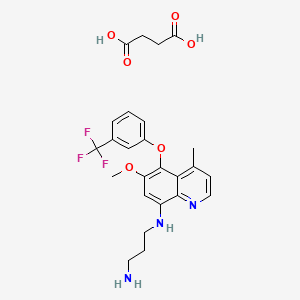

准备方法

合成路线和反应条件

奥西特立坦可以通过色氨酸的羟基化合成。该过程涉及在酸性条件下使用羟基化剂,如硫酸亚铁和过氧化氢。反应通常按以下步骤进行:

- 将色氨酸溶解在酸性溶液中。

- 加入硫酸亚铁作为催化剂。

- 引入过氧化氢以引发羟基化反应。

- 通过结晶或色谱法纯化所得的奥西特立坦。

工业生产方法

奥西特立坦的工业生产通常涉及微生物发酵。特定菌株的细菌或酵母菌经基因工程改造,可从色氨酸中产生奥西特立坦。 发酵过程针对产量和纯度进行优化,随后进行提取和纯化步骤以获得最终产品 .

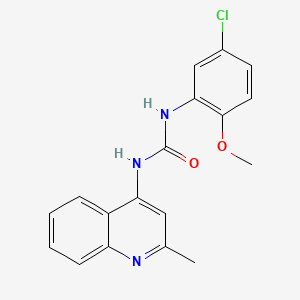

化学反应分析

反应类型

奥西特立坦经历几种类型的化学反应,包括:

氧化: 奥西特立坦可以被氧化形成各种衍生物,例如 5-羟吲哚乙酸。

脱羧: 在芳香族-L-氨基酸脱羧酶的存在下,奥西特立坦被脱羧以产生5-羟色胺。

取代: 奥西特立坦可以参与取代反应,特别是在吲哚环上。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

脱羧: 该反应通常需要芳香族-L-氨基酸脱羧酶和维生素 B6 作为辅助因子。

取代: 取代反应通常在酸性或碱性条件下涉及卤化剂或亲电试剂。

主要产品

5-羟色胺: 通过脱羧产生。

5-羟吲哚乙酸: 通过氧化形成。

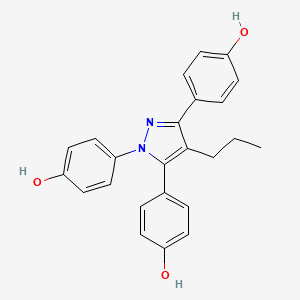

相似化合物的比较

类似化合物

色氨酸: 奥西特立坦在生物合成途径中的前体。

5-羟色胺: 奥西特立坦脱羧的直接产物。

褪黑素: 奥西特立坦生物合成途径中产生的另一个下游产物。

独特性

奥西特立坦在其作为代谢中间体和治疗剂的双重作用方面是独一无二的。与需要多个步骤才能转化为 5-羟色胺的色氨酸不同,奥西特立坦是直接前体,使其更有效地提高 5-羟色胺水平。 此外,它作为膳食补充剂用于情绪、食欲和睡眠调节,使其与其他类似化合物区别开来 .

属性

IUPAC Name |

(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCYZAJDBXYCGN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025437 | |

| Record name | L-5-Hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxy-L-tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

32.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463305 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4350-09-8 | |

| Record name | 5-Hydroxy-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4350-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxitriptan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004350098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxitriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02959 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-5-Hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxitriptan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXITRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1LJO185Q9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Hydroxy-L-tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

295-297, 293 - 298 °C | |

| Record name | Oxitriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02959 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Hydroxy-L-tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

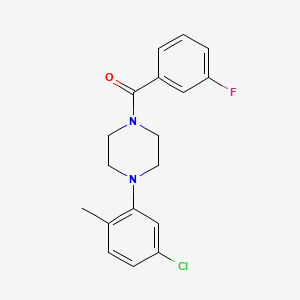

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5-HTP is the direct precursor of serotonin (5-hydroxytryptamine, 5-HT). [, , ]. It readily crosses the blood-brain barrier [] and is converted to serotonin by the enzyme aromatic L-amino acid decarboxylase (AADC) []. This increase in serotonin levels can have various effects on mood, sleep, appetite, and other physiological processes [, , , ].

A: * Molecular formula: C11H12N2O3* Molecular weight: 220.23 g/mol * Spectroscopic data: Detailed spectroscopic information, including NMR and IR data, can be found in research articles focusing on the structural characterization of 5-HTP and its derivatives [, ].

A: 5-HTP's stability can be influenced by factors like pH, temperature, and exposure to light []. Research suggests that it exhibits greater stability in acidic environments []. Formulation strategies like encapsulation can enhance its stability and bioavailability [].

A: 5-HTP itself is not known to have direct catalytic properties. Its significance lies in its role as a precursor to serotonin [, , ].

A: Yes, computational studies have investigated 5-HTP's interactions with biological targets like the peroxisome proliferator-activated receptor gamma (PPAR-γ) []. These studies often employ molecular docking simulations and quantitative structure-activity relationship (QSAR) models to explore potential therapeutic applications [].

A: Modifying the structure of 5-HTP can alter its pharmacological properties. For example, adding a glutamyl group results in gamma-L-glutamyl-5-hydroxy-L-tryptophan (glu-5-HTP), which exhibits different renal effects compared to 5-HTP [, ].

A: As mentioned earlier, 5-HTP's stability is sensitive to environmental factors []. Research is exploring formulation strategies like microencapsulation to protect it from degradation and enhance its bioavailability [].

ANone: Regulations surrounding 5-HTP vary across different countries and regions. It's crucial to consult and adhere to the specific regulations governing its production, distribution, and use in a particular area.

A: 5-HTP is absorbed relatively well following oral administration []. It is metabolized primarily in the liver and excreted in the urine []. Its in vivo activity is largely attributed to its conversion to serotonin, influencing various physiological processes [, , ].

A: Yes, 5-HTP has been studied in various models. Animal studies have explored its effects on behaviors related to stress, anxiety, and depression [, ]. Clinical trials have investigated its potential benefits in conditions like myoclonus and depression [, , ].

A: While generally considered safe at recommended dosages, 5-HTP can cause side effects like nausea and gastrointestinal discomfort [, ]. Long-term effects are not fully elucidated and require further investigation.

A: Research is exploring targeted drug delivery systems, such as nanoparticles, to improve the delivery of 5-HTP and enhance its therapeutic efficacy while minimizing potential side effects [].

A: Techniques like High-Performance Liquid Chromatography (HPLC) [, , ], often coupled with fluorescence or mass spectrometry detection [, ], are commonly employed for analyzing 5-HTP in biological samples.

ANone: The provided research doesn't offer specific details on the environmental impact of 5-HTP. Further investigation is necessary to assess its ecotoxicological effects and develop strategies for responsible waste management.

A: Research indicates that 5-HTP's solubility can vary depending on the pH of the medium []. Its dissolution rate and solubility can influence its absorption and bioavailability, ultimately affecting its efficacy [, ].

A: Analytical method validation for 5-HTP typically involves establishing parameters like accuracy, precision, linearity, specificity, limit of detection, and limit of quantification according to established guidelines and standards [].

ANone: Stringent quality control measures are essential throughout the lifecycle of 5-HTP to ensure its safety and efficacy. This includes raw material testing, process controls, stability testing, and adherence to Good Manufacturing Practices (GMP).

ANone: The provided research doesn't present specific data on 5-HTP's immunogenicity. Further studies are needed to explore its potential to elicit immune responses.

A: 5-HTP is known to interact with the serotonin transporter (SERT) []. This interaction is crucial for its effects as it influences serotonin uptake in the brain [].

ANone: The research doesn't offer detailed information on 5-HTP's effects on drug-metabolizing enzymes. Further research is needed to investigate these interactions and potential implications for co-administration with other medications.

A: As a naturally occurring amino acid derivative, 5-HTP is generally considered biocompatible []. It is readily metabolized in the body [].

A: Alternatives to 5-HTP for increasing serotonin levels include selective serotonin reuptake inhibitors (SSRIs) []. These medications act through different mechanisms and have distinct efficacy and safety profiles [].

ANone: Information regarding specific recycling and waste management practices for 5-HTP is not extensively discussed in the provided research. Implementing environmentally responsible practices throughout its lifecycle is crucial.

ANone: Research on 5-HTP utilizes a range of resources, including cell culture models, animal models, clinical trial networks, and databases containing chemical, pharmacological, and toxicological information.

A: Research on 5-HTP has evolved alongside our understanding of serotonin's role in various physiological and pathological conditions. Early studies explored its effects on mood and behavior, leading to its investigation in conditions like depression and myoclonus [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B1677980.png)

![[1-Hydroxy-1-phosphono-2-(piperidin-2-yl)ethyl]phosphonic acid](/img/structure/B1677989.png)

methyl}phosphonic acid](/img/structure/B1677992.png)

![{[(3-Methylpyridin-2-Yl)amino]methanediyl}bis(Phosphonic Acid)](/img/structure/B1677993.png)